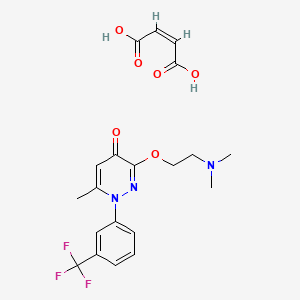

3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate

Description

Properties

Molecular Formula |

C20H22F3N3O6 |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-[2-(dimethylamino)ethoxy]-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

InChI |

InChI=1S/C16H18F3N3O2.C4H4O4/c1-11-9-14(23)15(24-8-7-21(2)3)20-22(11)13-6-4-5-12(10-13)16(17,18)19;5-3(6)1-2-4(7)8/h4-6,9-10H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

LRHFHEVUQKTRAJ-BTJKTKAUSA-N |

Isomeric SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

Substitution Reactions: The introduction of the dimethylaminoethoxy group and the trifluoromethylphenyl group is usually carried out through nucleophilic substitution reactions. These steps require specific reagents such as dimethylamine and trifluoromethylbenzene derivatives.

Maleate Formation: The final step involves the formation of the maleate salt, which is achieved by reacting the free base of the compound with maleic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethoxy group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the pyridazinone core is known for its potential pharmacological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific molecular targets makes them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the dimethylaminoethoxy group can modulate its solubility and bioavailability. The pyridazinone core is crucial for its biological activity, potentially inhibiting specific enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () describes two heterocyclic compounds, 4i and 4j , which differ significantly in structure and functional groups from the target compound. Below is a comparative analysis based on structural and synthetic features:

Table 1: Structural and Functional Group Comparison

Key Observations:

Core Heterocycle Differences: The target compound’s pyridazinone core is distinct from the pyrimidinone (4i) and pyrazolone (4j) cores in . Pyridazinones are less common in medicinal chemistry than pyrimidinones, which may influence metabolic stability and target selectivity .

Functional Group Variations :

- The trifluoromethyl group in the target compound is a hallmark of modern drug design due to its electronegativity and lipophilicity, whereas 4i and 4j incorporate coumarin (a chromophore with fluorescence and anticoagulant properties) and tetrazole (a bioisostere for carboxylic acids) .

Biological Activity

3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate is a novel compound with a complex molecular structure that suggests significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Structure and Properties

The compound features a pyridazinone core and includes several functional groups that enhance its biological activity:

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

- Dimethylaminoethoxy Group : Enhances solubility and bioavailability.

The molecular weight of the compound is approximately 457.4 g/mol, which contributes to its pharmacokinetic properties, including absorption and distribution in biological systems.

Research indicates that the biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity, while the dimethylaminoethoxy group plays a crucial role in solubility.

Enzyme Inhibition

Preliminary studies have suggested that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has been proposed to interact with matrix metalloproteinases (MMPs), particularly MMP-1, which is implicated in cancer progression and tissue remodeling. The presence of the trifluoromethyl group at the para position has been shown to increase inhibitory potency significantly .

Biological Activity Data

The following table summarizes key findings regarding the inhibitory activity of related compounds:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 3 | 11.5 ± 1.3 | Baseline compound |

| 4 | 0.18 ± 0.03 | Highly potent MMP-1 inhibitor |

| 5 | 1.54 ± 0.08 | Moderate potency |

| 6 | 11.1 ± 0.5 | Similar potency to compound 3 |

The data indicates that modifications to the chemical structure can lead to significant changes in biological activity, highlighting the importance of functional groups in drug design .

Case Studies and Research Findings

- In vitro Studies : Various studies have demonstrated that the compound exhibits promising anti-cancer properties by inhibiting cell proliferation in tumor cell lines. The specific pathways affected include those regulated by MMPs, which are critical for cancer metastasis.

- Pharmacokinetic Studies : Animal models have shown that the compound has favorable pharmacokinetic properties, including a reasonable half-life and bioavailability. These studies are essential for understanding how the compound behaves in vivo and its potential for therapeutic use.

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the incorporation of the trifluoromethyl group significantly improved both metabolic stability and binding affinity to target enzymes .

Q & A

Q. What are the key considerations for designing a synthesis protocol for this compound to ensure reproducibility and yield?

Methodological Answer:

- Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical variables .

- Employ purification techniques such as recrystallization or column chromatography, guided by solubility profiles of intermediates (e.g., coumarin derivatives in ) .

- Validate reproducibility via triplicate experiments and statistical analysis of yield variance .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-validate using complementary techniques: NMR for structural elucidation, HPLC for purity assessment, and mass spectrometry for molecular weight confirmation .

- Compare against reference standards (e.g., aprepitant derivatives in ) to resolve ambiguities in trifluoromethyl or pyridazinone moiety assignments .

- Apply principal component analysis (PCA) to isolate outliers in spectral datasets .

Q. What safety protocols are critical during the handling of intermediates in the synthesis?

Methodological Answer:

- Follow institutional Chemical Hygiene Plans (e.g., ) for hazardous intermediates: use fume hoods for volatile solvents, flame-resistant gloves for reactive reagents, and inert gas lines for air-sensitive steps .

- Implement waste segregation protocols for fluorinated by-products to prevent environmental contamination .

Advanced Research Questions

Q. What methodologies are effective for optimizing reaction parameters to minimize by-products?

Methodological Answer:

- Use response surface methodology (RSM) to model interactions between variables (e.g., dimethylaminoethoxy group reactivity vs. trifluoromethylphenyl stability) .

- Integrate membrane separation technologies ( ) for continuous removal of impurities, such as nanofiltration for small-molecular-weight by-products .

- Monitor reaction kinetics in real time via inline FTIR to adjust parameters dynamically .

Q. How can researchers resolve contradictions in kinetic data during reaction mechanism studies?

Methodological Answer:

- Apply isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps in the pyridazinone ring formation .

- Combine density functional theory (DFT) calculations with experimental Arrhenius plots to validate proposed pathways for trifluoromethyl group activation .

- Address outliers using Grubbs’ test for statistical significance in rate constant measurements .

Q. What advanced techniques improve reactor design for scaling up synthesis?

Methodological Answer:

- Utilize computational fluid dynamics (CFD) to simulate mixing efficiency in multiphase systems (e.g., heterogeneous trifluoromethylation reactions) .

- Implement microreactor technology for exothermic steps (e.g., maleate salt formation) to enhance heat dissipation and minimize side reactions .

- Validate scalability via dimensionless scaling parameters (e.g., Reynolds number) to maintain mass transfer rates across reactor sizes .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze conflicting results in biological activity assays?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Apply quality-by-design (QbD) principles: define critical quality attributes (CQAs) like crystallinity and solubility, then control via process analytical technology (PAT) .

- Use differential scanning calorimetry (DSC) to monitor polymorphic transitions and ensure consistency in maleate salt crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.